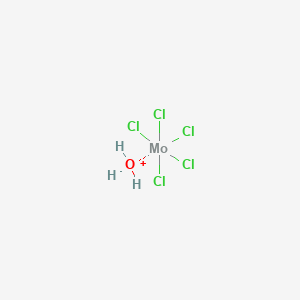
aquapentachloridomolybdate(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aquapentachloromolybdate(2-) is a molybdenum coordination entity and a chlorometallate anion.
Applications De Recherche Scientifique
Immersion and Electrochemical Deposition Applications
One of the notable applications of aquapentachloridomolybdate(III) is in the field of electrochemical deposition. Philipsen and Monnens (2018) studied the stability of aquapentachlororuthenate(III), a compound similar in structure to aquapentachloridomolybdate(III), and its applications in electrochemical deposition processes. They found that when a silicon surface is exposed to an acidic solution containing the compound, metallic nuclei are deposited, and the surface is oxidized due to hole injection. The study provided insights into the self-limiting mechanism of this process, explored through electrochemical methods and characterized using various microscopic and spectroscopic techniques (Philipsen & Monnens, 2018).
Crystal and Molecular Structure Analysis
In another study, the crystal and molecular structure of potassium aquapentachloroiridate(III) was reported, which is structurally comparable to aquapentachloridomolybdate(III). Pazderski et al. (2008) provided detailed insights into the molecular structure, noting that the anions are nearly octahedral. This research also explored the coordination shifts in iridium(III) chloride complexes, offering valuable information about the chemical environment and behavior of similar complex ions (Pazderski et al., 2008).
Hydrothermal Stability of Complex Ions
Mayanovic et al. (2007) conducted synchrotron X-ray spectroscopy experiments to study the behavior of rare-earth element complexes, like gadolinium aqua and chloro complexes, under hydrothermal conditions. Although this study does not directly involve aquapentachloridomolybdate(III), the insights regarding the stability of these complexes at high temperatures and pressures provide a contextual understanding of the behavior of complex ions in extreme environments, which could be relevant for understanding similar compounds (Mayanovic et al., 2007).
Aquaporin Inhibition for Therapeutic Applications
While not directly related to aquapentachloridomolybdate(III), the study by Martins et al. (2012) on the inhibition of aquaglyceroporin-3 by gold(III) complexes provides insights into how certain metallic complexes can interact with protein channels. This research could offer a conceptual framework for understanding how aquapentachloridomolybdate(III) and similar compounds might interact with biological molecules (Martins et al., 2012).
Propriétés
Nom du produit |
aquapentachloridomolybdate(III) |
|---|---|
Formule moléculaire |
Cl5H3MoO+ |
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
oxidanium;pentachloromolybdenum |
InChI |
InChI=1S/5ClH.Mo.H2O/h5*1H;;1H2/q;;;;;+5;/p-4 |
Clé InChI |
CJMDFOAMLZNNMO-UHFFFAOYSA-J |
SMILES canonique |
[OH3+].Cl[Mo](Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxy-3,5-dimethyl-6-[(4E)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1238229.png)
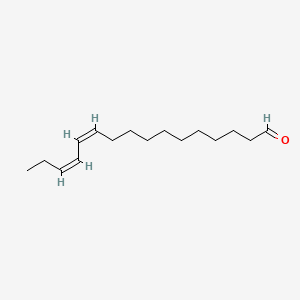
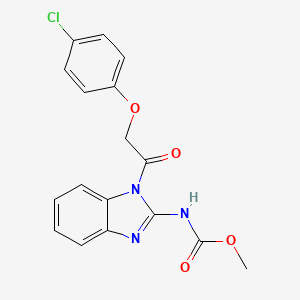
![[(1S,2S,3S,4S,5R,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1238234.png)
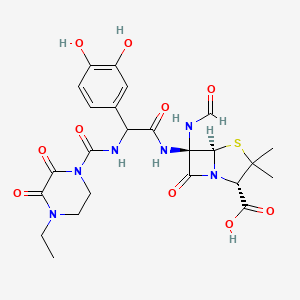
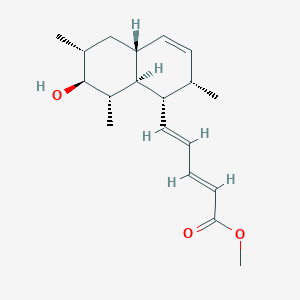
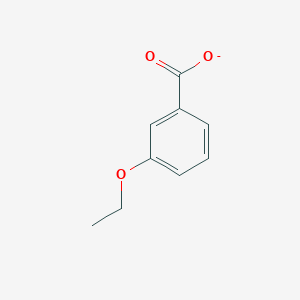
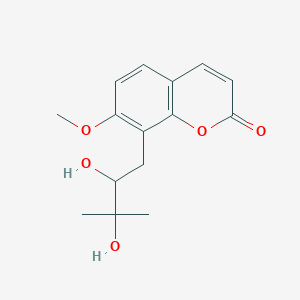
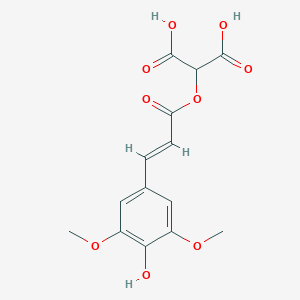
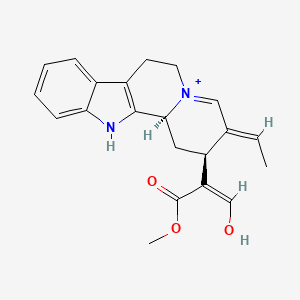
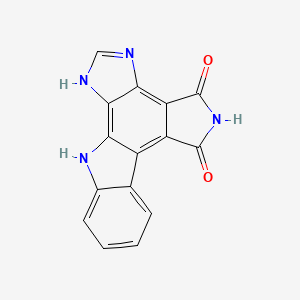
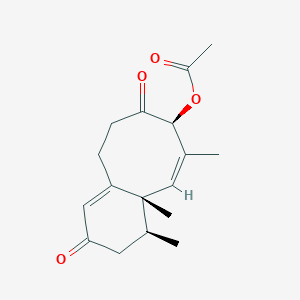
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B1238247.png)